3,7-Dibromo-4-hydroxyquinoline
Overview
Description
3,7-Dibromo-4-hydroxyquinoline: is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at positions 3 and 7, and a hydroxyl group at position 4 on the quinoline ring. It has the molecular formula C9H5Br2NO and a molecular weight of 302.95 g/mol
Mechanism of Action
Target of Action
It is known that compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to the structure of 3,7-dibromo-4-hydroxyquinoline, exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects .
Mode of Action
It is known that 8-hq derivatives, which are structurally similar to this compound, can interact with cellular targets and cause changes that lead to their biological effects .
Biochemical Pathways
It is known that 8-hq derivatives can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that 8-hq derivatives can have antimicrobial, anticancer, and antifungal effects .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibromo-4-hydroxyquinoline typically involves the bromination of 4-hydroxyquinoline. One common method is the reaction of 4-hydroxyquinoline with bromine in chloroform. The reaction proceeds as follows:
- Dissolve 4-hydroxyquinoline in chloroform.
- Add bromine dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Filter the precipitated product and wash it with cold chloroform to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-4-hydroxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the quinoline ring.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Oxidation reactions yield quinoline derivatives with carbonyl groups.
- Reduction reactions yield dehalogenated or partially reduced quinoline derivatives .
Scientific Research Applications
Chemistry: 3,7-Dibromo-4-hydroxyquinoline is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial and anticancer agents. Its derivatives have been studied for their ability to inhibit the growth of various pathogens and cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its halogenated structure makes it useful in the development of flame retardants and other materials with enhanced thermal stability .
Comparison with Similar Compounds
- 7-Bromo-4-hydroxyquinoline
- 5,7-Dibromo-8-hydroxyquinoline
- 3-Bromo-4-hydroxyquinoline
- 5,7-Difluoro-4-hydroxyquinoline
- 5,7-Dimethyl-4-hydroxyquinoline
Comparison: 3,7-Dibromo-4-hydroxyquinoline is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which imparts distinct chemical and biological properties. Compared to other halogenated quinolines, it exhibits different reactivity patterns and biological activities. For example, 5,7-Dibromo-8-hydroxyquinoline has been studied for its antifungal properties, while this compound is more commonly explored for its antimicrobial and anticancer potential .
Properties
IUPAC Name |
3,7-dibromo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKTWYWSKVPGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671085 | |
Record name | 3,7-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203579-53-6 | |
Record name | 3,7-Dibromoquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1203579-53-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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